

Application Notes: Triisooctylamine (TIOA) in the Solvent Extraction of Heavy Metals

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Compound of Interest

Compound Name: Triisooctylamine

Cat. No.: B3422417

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Introduction

Triisooctylamine (TIOA) is a tertiary amine-based liquid anion exchanger widely utilized in hydrometallurgy and analytical chemistry for the selective separation and purification of heavy metals. Its high molecular weight and branched alkyl chains confer excellent solubility in various organic diluents and minimal solubility in aqueous phases, making it an effective extractant. The primary mechanism of extraction involves the formation of ion-association complexes. In an acidic aqueous medium, the amine is protonated, forming an alkylammonium cation, which can then extract anionic metal complexes from the aqueous phase into the organic phase. This process is particularly effective for metals that form stable anionic complexes in acidic solutions, such as iron (III), chromium (VI), cobalt (II), and others in the presence of chloride, sulfate, or nitrate ions.

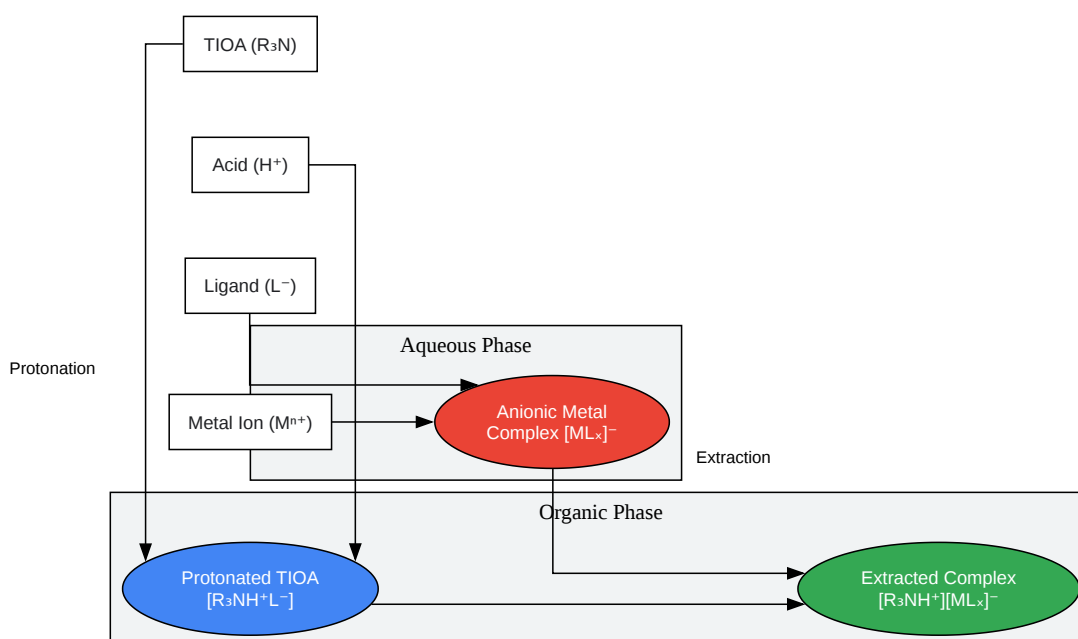
Mechanism of Extraction

The extraction of a metal ion (M^{n+}) by TIOA from an acidic solution containing a ligand (L^- , e.g., Cl^-) can be generalized by an anion exchange mechanism. The amine (R_3N) is first protonated by the acid in the aqueous phase. This protonated amine then pairs with the anionic metal complex.

Step 1: Protonation of the Amine $R_3N(org) + H^+(aq) + L^-(aq) \rightleftharpoons [R_3NH^+L^-](org)$

Step 2: Anion Exchange with Metal Complex $[R_3NH^+L^-](org) + [ML_x]^{(x-n)-}(aq) \rightleftharpoons [R_3NH^+][ML_x]^{(x-n)-}(org) + L^-(aq)$

The efficiency of this process is highly dependent on factors such as the pH of the aqueous phase, the concentration of the acid and ligand, the choice of organic diluent, and the temperature.



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Caption: General mechanism of heavy metal extraction using TIOA.

Application 1: Selective Extraction of Iron (III) from Hydrochloric Acid Media

TIOA is highly effective for the selective extraction of Iron (III) from concentrated hydrochloric acid solutions, where it exists predominantly as the tetrachloroferrate (III) anion, $[\text{FeCl}_4]^-$. This method is useful for purifying solutions containing other metals that do not form stable anionic chloride complexes under the same conditions.

Experimental Protocol

This protocol is based on the methodology described for the liquid-liquid extraction of Iron (III).
[\[1\]](#)

1. Reagent Preparation:

- Aqueous Phase (Stock Solution): Prepare a stock solution of Iron (III) by dissolving a known quantity of Ammonium iron(III) sulfate in double-distilled water. Standardize the solution volumetrically with potassium dichromate.[\[1\]](#) Dilute the stock solution to obtain the desired Fe(III) concentration (e.g., 1.0×10^{-3} M).
- Organic Phase: Prepare a 5.0×10^{-2} M solution of **Triisooctylamine** (TIOA) in a suitable organic diluent such as benzene or toluene.[\[1\]](#)
- Stripping Solution: Prepare a 1.0 M solution of sulfuric acid (H_2SO_4).[\[1\]](#)

2. Extraction Procedure:

- Take a 10 mL aliquot of the aqueous Iron (III) solution and add hydrochloric acid to achieve the desired concentration (e.g., 8.0 M for maximum extraction).[\[1\]](#)
- Transfer the solution to a separatory funnel.
- Add 10 mL of the 5.0×10^{-2} M TIOA organic solution to the funnel.[\[1\]](#)
- Shake the funnel vigorously for 5 minutes to ensure equilibrium is reached.[\[1\]](#)
- Allow the two phases to separate completely.
- Drain the aqueous phase (raffinate) and collect the organic phase (extract).

3. Stripping (Back-Extraction) Procedure:

- Transfer the iron-loaded organic phase to a clean separatory funnel.
- Add 10 mL of 1.0 M H_2SO_4 as the stripping agent.[\[1\]](#)
- Shake vigorously for 5 minutes.
- Allow the phases to separate and collect the aqueous phase (strip solution), which now contains the recovered Iron (III).
- For quantitative recovery (>99%), this stripping step may need to be repeated up to three times with fresh portions of the stripping solution.[\[1\]](#)

4. Analysis:

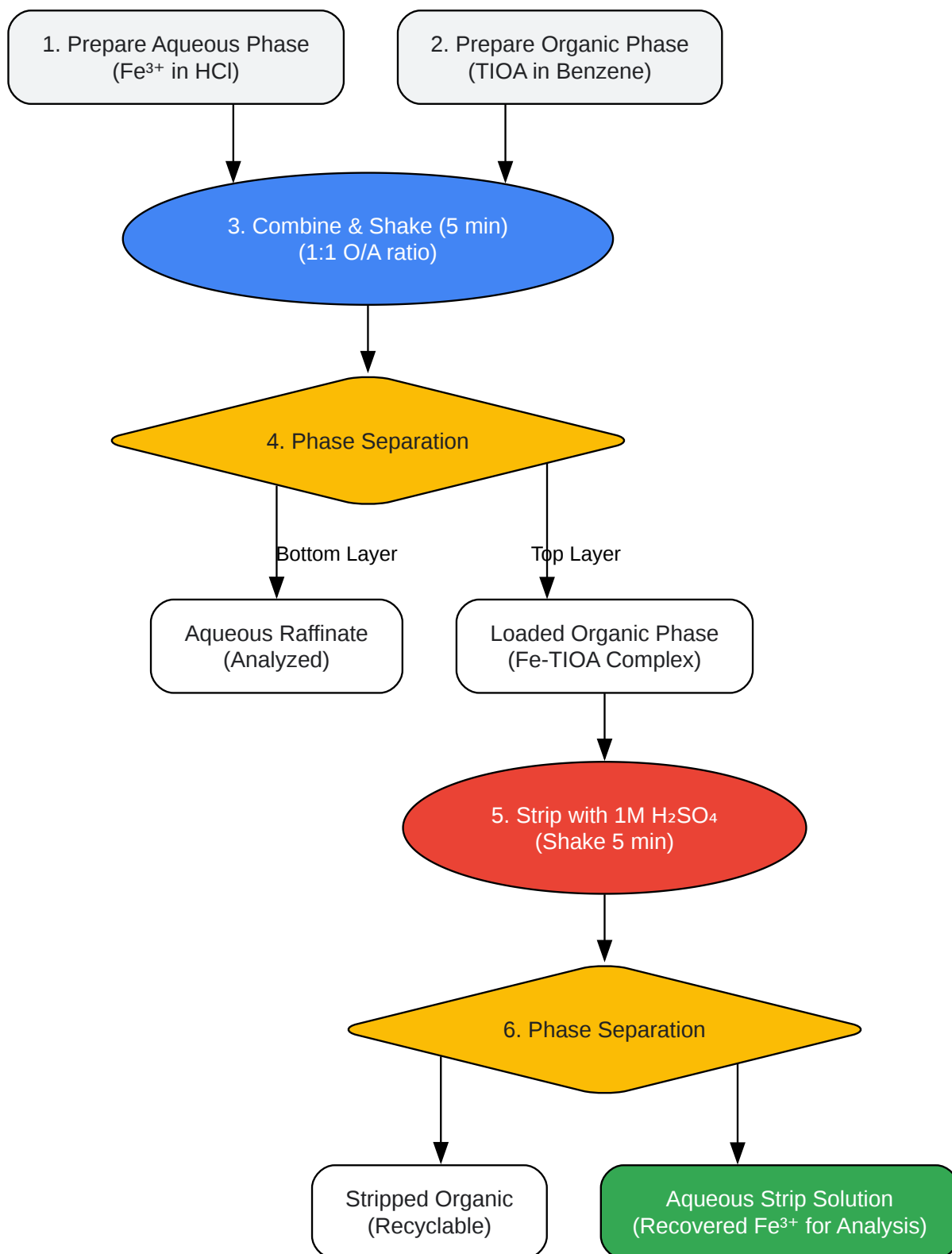
- Determine the concentration of Iron (III) in the initial aqueous solution, the raffinate, and the strip solution using a suitable analytical method, such as spectrophotometry at 480 nm after forming a thiocyanate complex.[\[1\]](#)

Data Presentation: Extraction of Iron (III)

The efficiency of Iron (III) extraction by TIOA is highly dependent on the type and concentration of the mineral acid used.

Mineral Acid	Optimal Acid Concentration	Maximum Extraction (%)	Reference
Hydrochloric Acid (HCl)	8.0 M	98.21	[1]
Sulfuric Acid (H_2SO_4)	10.0 M	80.32	[1]
Nitric Acid (HNO_3)	12.0 M	79.12	[1]
Perchloric Acid (HClO_4)	12.0 M	68.16	[1]

Experimental Workflow Diagram



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Caption: Workflow for the solvent extraction and stripping of Iron (III).

Application 2: Separation of Other Heavy Metals

TIOA can be applied to the extraction of other heavy metals that form anionic species in acidic solutions. The selectivity depends on the relative stability of these anionic complexes and the extraction conditions.

Extraction of Chromium (VI)

Chromium (VI) can be extracted from various acid solutions using TIOA.^[2] The mechanism is typically an ion-exchange reaction, but at high acidities, Cr(VI) can be co-extracted with the acid itself.^[2] In solutions of HCl, HBr, and HNO₃, the extracted species is often HCrO₄⁻, while from HClO₄ solutions, it is extracted as Cr₂O₇²⁻.^[2]

Separation of Cobalt (II) and Nickel (II)

The separation of cobalt and nickel is a significant challenge in hydrometallurgy. In concentrated chloride solutions, cobalt (II) forms stable blue anionic complexes like [CoCl₃]⁻ and [CoCl₄]²⁻, while nickel (II) tends to remain as a green cationic species, [Ni(H₂O)₆]²⁺. This difference allows for the selective extraction of cobalt using amine-based extractants like TIOA. While phosphinic acid-based extractants like Cyanex 272 are often favored commercially for Co/Ni separation from sulfate solutions, tertiary amines are effective in chloride media.^{[3][4]}

Data Presentation: Comparative Extraction Data

Metal Ion	Aqueous Medium	Extractant/ Diluent	Key Conditions	Extraction Efficiency	Reference
Fe(III)	8.0 M HCl	0.05 M TIOA / Benzene	Room Temp, 5 min	98.21%	[1]
Cr(VI)	HCl, HBr, HNO ₃	TIOA / o-Xylene	Low acidity	Effective, forms HCrO ₄ ⁻ complex	[2]
Co(II)	5.5 M Cl ⁻	1.3 M MTOAC* / Toluene	pH 1.0, O/A = 1.5	98.23% (vs. 0.86% for Ni)	[5]
Zr(IV)	2 M H ₂ SO ₄	40 vol% TIOA	Room Temp, 5 min	Lower than TOA	[6]

*Note: Data for MTOAC (methyltrioctylammonium chloride), a quaternary amine, is shown to illustrate the principle of Co/Ni separation in chloride media, as it follows a similar anion exchange mechanism.

General Protocol for Stripping

The recovery of the extracted metal from the loaded organic phase (stripping) is a critical step for recycling the extractant and obtaining a concentrated solution of the desired metal. The choice of stripping agent depends on the stability of the metal-TIOA complex.

1. Common Stripping Agents:

- Dilute Acids:** For metals extracted from highly acidic media, stripping can often be achieved by contacting the organic phase with a dilute acid solution (e.g., 0.2-1.0 M H₂SO₄ or HCl). [1] [7] This shifts the equilibrium back, releasing the metal ion into the new aqueous phase.
- Alkaline Solutions:** Carbonate or hydroxide solutions can be used to deprotonate the alkylammonium cation, breaking the ion pair and releasing the metal complex.

- Complexing Agents: Solutions containing strong complexing agents can be used to pull the metal ion from the organic phase into the aqueous phase.

2. General Procedure:

- Separate the metal-loaded organic phase from the extraction step.
- Contact it with an appropriate stripping solution at a defined organic-to-aqueous (O/A) ratio.
- Agitate the mixture for a sufficient time to reach equilibrium.
- Allow the phases to disengage and collect the metal-rich aqueous strip liquor.
- The regenerated (stripped) organic phase can often be recycled back to the extraction stage.

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References

- 1. Studies on the Solvent Extraction of Iron (III) with Tri-iso-octylamine from Aqueous Mineral Acid Solutions : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. teck.com [teck.com]
- 4. scispace.com [scispace.com]
- 5. Extraction of cobalt(ii) by methyltrioctylammonium chloride in nickel(ii)-containing chloride solution from spent lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. atlantis-press.com [atlantis-press.com]
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